![molecular formula C22H26N2O4 B4461909 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide](/img/structure/B4461909.png)
3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide, also known as BDP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of much research. In
Scientific Research Applications
3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide has been used in a variety of scientific research applications, including as a tool for studying protein-protein interactions and as a potential therapeutic agent for various diseases such as cancer and Alzheimer's disease. 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide has been shown to inhibit the activity of certain enzymes and proteins, and its ability to bind to specific targets makes it a valuable tool for studying their functions.
Mechanism of Action
3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide works by binding to specific targets in the body, such as enzymes and proteins, and inhibiting their activity. This can lead to a variety of biochemical and physiological effects, depending on the target being inhibited. 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide has been shown to have a variety of biochemical and physiological effects, depending on the target being inhibited. For example, inhibition of HDACs can lead to changes in gene expression and cell differentiation, while inhibition of certain proteins involved in cancer cell growth can lead to anti-cancer effects. 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide has also been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide in lab experiments is its specificity for certain targets, which allows researchers to study their functions in more detail. However, one limitation is that 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide may not be effective against all targets, and its effects may vary depending on the specific target being inhibited.
Future Directions
There are many potential future directions for research on 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide, including further studies on its mechanism of action and potential therapeutic applications. For example, 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide could be further studied as a potential treatment for Alzheimer's disease, or as a tool for studying other diseases such as Parkinson's disease or Huntington's disease. Additionally, 3-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinylmethyl)benzyl]propanamide could be modified or combined with other compounds to improve its efficacy or selectivity for certain targets.
properties
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4/c25-22(8-6-17-5-7-20-21(13-17)28-16-27-20)23-14-18-3-1-2-4-19(18)15-24-9-11-26-12-10-24/h1-5,7,13H,6,8-12,14-16H2,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFEBWQCZSWJVAL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC=CC=C2CNC(=O)CCC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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